2-Amino-1-(2-methoxy-1,3-thiazol-4-yl)ethan-1-one
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Overview
Description
2-Amino-1-(2-methoxy-1,3-thiazol-4-yl)ethan-1-one is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various drugs and biologically active agents
Preparation Methods
The synthesis of 2-Amino-1-(2-methoxy-1,3-thiazol-4-yl)ethan-1-one typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Amino-1-(2-methoxy-1,3-thiazol-4-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiazole derivatives.
Scientific Research Applications
2-Amino-1-(2-methoxy-1,3-thiazol-4-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound has shown potential in antimicrobial and antifungal studies.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-methoxy-1,3-thiazol-4-yl)ethan-1-one involves its interaction with various molecular targets and pathways. For instance, thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in the context of anticancer research.
Comparison with Similar Compounds
2-Amino-1-(2-methoxy-1,3-thiazol-4-yl)ethan-1-one can be compared with other thiazole derivatives such as:
2-Aminothiazole: Known for its anticancer properties.
2-Amino-1,3,4-thiadiazole: Exhibits antimicrobial activity.
Thiamine (Vitamin B1): A naturally occurring thiazole derivative essential for carbohydrate metabolism.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H8N2O2S |
---|---|
Molecular Weight |
172.21 g/mol |
IUPAC Name |
2-amino-1-(2-methoxy-1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C6H8N2O2S/c1-10-6-8-4(3-11-6)5(9)2-7/h3H,2,7H2,1H3 |
InChI Key |
LJJLNSODRMXECO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CS1)C(=O)CN |
Origin of Product |
United States |
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